molecular formula C16H17N3O7S2 B5207558 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid

4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid

Cat. No. B5207558
M. Wt: 427.5 g/mol
InChI Key: VVWDMRIECHVXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid, also known as 4-ASB, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzyme activities. Specifically, 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. Additionally, 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid are varied and depend on the specific application. In studies of its anti-inflammatory properties, 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In studies of its anti-cancer properties, 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In studies of its antiviral properties, 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid in lab experiments is its versatility. It has been shown to have potential applications in multiple fields, including anti-inflammatory, anti-cancer, and antiviral research. Additionally, the synthesis method for 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid has been optimized to yield high purity and yields. However, a limitation of using 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several potential future directions for research on 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid. One area of interest is the development of more efficient synthesis methods for 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid, which could increase its availability for research. Additionally, further research is needed to fully understand the mechanism of action of 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid and its potential applications in the treatment of various diseases. Furthermore, studies of the pharmacokinetics and pharmacodynamics of 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid could provide valuable information for its potential use in clinical settings.

Synthesis Methods

The synthesis of 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid involves several steps, including the reaction of 4-aminobenzenesulfonamide with 4-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 4-(chlorosulfonyl)benzoic acid to yield 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid. This method has been optimized to yield high purity and yields of 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid.

Scientific Research Applications

4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid has been shown to have multiple potential applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, 4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.

properties

IUPAC Name

4-oxo-4-[4-[(4-sulfamoylphenyl)sulfamoyl]anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7S2/c17-27(23,24)13-5-3-12(4-6-13)19-28(25,26)14-7-1-11(2-8-14)18-15(20)9-10-16(21)22/h1-8,19H,9-10H2,(H,18,20)(H,21,22)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWDMRIECHVXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6915060

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